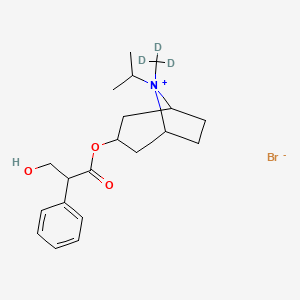
Ipratropium-D3 bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ipratropium-D3 bromide is a deuterated form of Ipratropium bromide, a quaternary ammonium compound. It is an anticholinergic agent that acts as a muscarinic receptor antagonist. This compound is commonly used in the treatment of chronic obstructive pulmonary disease and asthma due to its bronchodilatory effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ipratropium-D3 bromide involves the reaction of tropine with isopropyl bromide to form the quaternary ammonium compound. The process typically includes the following steps :
Starting Materials: Ethyl phenylacetate and isopropyl tropanol.
Reaction: The starting materials undergo substitution, reduction, and addition reactions.
Conditions: The reactions are carried out under controlled conditions to ensure safety and efficiency.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for safety, controllability, and efficiency, making it suitable for large-scale manufacturing .
Chemical Reactions Analysis
Types of Reactions
Ipratropium-D3 bromide undergoes various chemical reactions, including:
Substitution Reactions: Common in the synthesis process.
Oxidation and Reduction Reactions: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions
Reagents: Isopropyl bromide, ethyl phenylacetate.
Conditions: Controlled temperature and pressure to ensure the desired reaction pathway.
Major Products Formed
The primary product formed from these reactions is this compound itself, with minimal by-products due to the specificity of the reaction conditions .
Scientific Research Applications
Ipratropium-D3 bromide is widely used in scientific research due to its stable isotopic labeling. Its applications include :
Chemistry: Used as a reference standard in analytical chemistry.
Biology: Studied for its interactions with muscarinic receptors.
Medicine: Used in the development of treatments for respiratory conditions.
Industry: Employed in the formulation of inhalation therapies.
Mechanism of Action
Ipratropium-D3 bromide exerts its effects by blocking muscarinic acetylcholine receptors in the airways. This leads to the relaxation of smooth muscles and bronchodilation. The compound specifically targets the M1, M2, and M3 receptors, inhibiting vagally-mediated reflexes .
Comparison with Similar Compounds
Similar Compounds
Atropine: Another muscarinic antagonist but with different pharmacokinetic properties.
Tiotropium bromide: A long-acting muscarinic antagonist used for similar indications.
Uniqueness
Ipratropium-D3 bromide is unique due to its deuterated form, which provides enhanced stability and allows for precise analytical studies. Its specific binding affinity to multiple muscarinic receptors also distinguishes it from other similar compounds .
Properties
Molecular Formula |
C20H30BrNO3 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
[8-propan-2-yl-8-(trideuteriomethyl)-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;bromide |
InChI |
InChI=1S/C20H30NO3.BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;/h4-8,14,16-19,22H,9-13H2,1-3H3;1H/q+1;/p-1/i3D3; |
InChI Key |
LHLMOSXCXGLMMN-FJCVKDQNSA-M |
Isomeric SMILES |
[2H]C([2H])([2H])[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C(C)C.[Br-] |
Canonical SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4,6,8-Tetra-tert-butyldibenzo[b,d]furan-1-ol](/img/structure/B14022989.png)


![tert-Butyl N-[(3R,5R)-5-fluoropiperidin-3-yl]-N-methylcarbamate](/img/structure/B14023003.png)

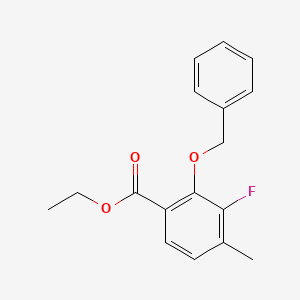
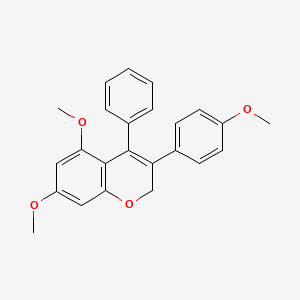

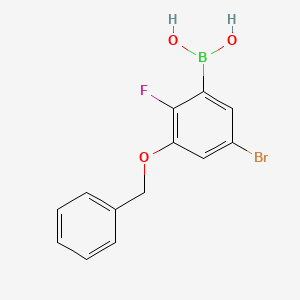
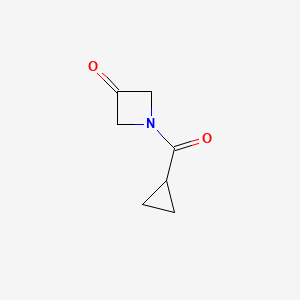

![N-[(2,5-Dimethylphenyl)amino]formamide](/img/structure/B14023045.png)
![2-(4-Bromo-2-fluoro-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14023067.png)
![tert-Butyl (S)-7-(hydroxymethyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14023078.png)
